5,8-Dichloro-3,4-dihydroquinolin-2(1H)-one
Description
Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. chem960.comnih.gov Its unique electronic properties, arising from the presence of the nitrogen atom, make it a versatile building block in the synthesis of complex molecules. chem960.com Historically, the significance of the quinoline core is deeply rooted in medicinal chemistry, with the isolation of the antimalarial drug quinine (B1679958) from cinchona bark in the 19th century being a pivotal moment. chem960.commdpi.com This discovery spurred extensive research into quinoline derivatives, leading to the development of a vast array of synthetic compounds with diverse pharmacological activities. mdpi.comchemicalbook.com Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, dyes, and advanced materials. chem960.commdpi.com
The quinoline ring system is found in numerous natural products, particularly alkaloids, and serves as a key pharmacophore in many commercially available drugs. mdpi.comchemicalbook.com Its derivatives have been successfully developed as antibacterial, anticancer, antifungal, and antiviral agents. chemicalbook.comchemicalbook.com The ability of the quinoline structure to interact with various biological targets has made it a privileged scaffold in drug discovery and development. chemicalbook.com
Overview of Dihydroquinolinone Structural Classes
Dihydroquinolinones are a class of heterocyclic compounds that feature a partially saturated quinoline ring system with a carbonyl group. The position of the carbonyl group and the degree of saturation give rise to different structural classes, with 3,4-dihydroquinolin-2(1H)-ones and 2,3-dihydroquinolin-4(1H)-ones being among the most studied.
3,4-Dihydroquinolin-2(1H)-ones , also known as 2-oxo-1,2,3,4-tetrahydroquinolines (2O-THQ), possess a lactam function within the heterocyclic ring. This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. chem960.comorganic-chemistry.org Compounds with this core structure have shown potential in treating a range of disorders by acting on both central and peripheral tissues. chem960.com The synthesis of 3,4-dihydroquinolin-2(1H)-ones is an active area of research, with numerous methods developed for their construction, including the cyclization of α,β-unsaturated N-arylamides. nih.govchemicalbook.com
2,3-Dihydroquinolin-4(1H)-ones are aza-analogs of flavanones and are often used as intermediates in the synthesis of 4(1H)-quinolinones. mdpi.com However, they also possess intrinsic biological activities and are being investigated for the treatment of conditions such as high blood pressure and neurodegenerative diseases. mdpi.com
The development of efficient and stereoselective synthetic routes to these dihydroquinolinone scaffolds is crucial for exploring their full potential in medicinal chemistry and materials science. nih.govchemicalbook.com
Contextual Importance of Halogenated Dihydroquinolinones in Academic Research
The introduction of halogen atoms, such as chlorine, into the dihydroquinolinone scaffold can significantly influence the molecule's physicochemical and biological properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. eurjchem.com In drug design, halogen atoms are often incorporated to enhance potency and modulate pharmacokinetic profiles.
Research into halogenated dihydroquinolinones has revealed a range of interesting biological activities. For instance, studies on various halogenated quinoline and dihydroquinoline derivatives have demonstrated their potential as anticancer, antibacterial, and antiviral agents. mdpi.comchemicalbook.com The position and nature of the halogen substituent on the aromatic ring can have a profound impact on the molecule's conformation and its interactions with biological macromolecules. chemicalbook.com
The study of halogenated heterocyclic compounds is a vibrant area of academic and industrial research, driven by the quest for new therapeutic agents and functional materials. eurjchem.commdpi.com The synthesis and biological evaluation of novel halogenated dihydroquinolinones, such as 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one, are therefore of significant interest to the scientific community.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2NO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
5,8-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h2-3H,1,4H2,(H,12,13) |
InChI Key |
NLQXZNULUDCGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dichloro 3,4 Dihydroquinolin 2 1h One and Its Congeners
Direct Synthesis Strategies
The direct construction of the 3,4-dihydroquinolin-2(1H)-one core, particularly with specific substitution patterns like the 5,8-dichloro arrangement, is a key focus of synthetic efforts. These strategies often involve the formation of the heterocyclic ring in a single or multi-step sequence from acyclic precursors.
One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. For the synthesis of dihydroquinolinones, domino reactions represent a powerful approach. These can involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, or metal-promoted processes. acs.org For instance, a rhodium/palladium/copper catalyst system has been utilized for an efficient one-pot synthesis of dihydroquinolinones through a conjugate-addition/amidation/amidation reaction sequence. consensus.app While a direct one-pot synthesis involving cyclocondensation and subsequent halogenation to yield 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one is not extensively documented, the general principles of domino reactions suggest its feasibility. Such a strategy would likely commence with a suitably substituted aniline (B41778) derivative that undergoes cyclization, followed by a regioselective halogenation step within the same pot.
A notable example of a domino strategy is the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones through an imine addition-SNAr approach. acs.org This method involves the reaction of a fluorinated benzoylacetate with pre-formed imines at room temperature. acs.org Adapting this to the target molecule would necessitate starting with a 2,5-dichloro-substituted aniline precursor.
Electrophilic cyclization is a cornerstone in the synthesis of various heterocyclic systems, including dihydroquinolinones. A prevalent method involves the intramolecular cyclization of N-arylcinnamamides. nih.gov In a typical reaction, an N-arylcinnamamide is treated with an electrophilic reagent, which activates the double bond for attack by the aryl ring, leading to the formation of the dihydroquinolinone core. nih.govmdpi.com For example, the reaction of N-thiosuccinimides with N-arylcinnamamides in the presence of BF₃·OEt₂ generates an electrophilic thio-intermediate that, after addition to the double bond, undergoes intramolecular cyclization to yield 3-arylthio-3,4-dihydroquinolin-2(1H)-ones. nih.govmdpi.com The synthesis of this compound via this route would require the use of an N-(2,5-dichlorophenyl)cinnamamide as the starting material.
Another approach involves the photoredox cyclization of N-arylacrylamides, which can proceed in the presence of an organic light-emitting molecule as a photocatalyst to afford dihydroquinolinones in good yields. consensus.app
An alternative strategy to access 3,4-dihydroquinolin-2(1H)-ones is through the controlled transformation of more saturated precursors, such as 1,2,3,4-tetrahydroquinolines. The synthesis of tetrahydroquinolines can be achieved through various methods, including the hydrogenation of quinolines or the cyclization of acyclic precursors. mdpi.com For instance, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines can produce tetrahydroquinolines in good yields. mdpi.com
Once the corresponding 5,8-dichloro-1,2,3,4-tetrahydroquinoline (B2654869) is obtained, a subsequent selective oxidation would be required to introduce the carbonyl group at the 2-position and form the desired 3,4-dihydroquinolin-2(1H)-one. While the oxidative aromatization of dihydroquinolin-2(1H)-ones to quinolin-2(1H)-ones is a well-documented process, the selective oxidation of a tetrahydroquinoline to a dihydroquinolinone presents a synthetic challenge that requires careful control of reaction conditions to avoid over-oxidation to the fully aromatic quinolinone.
The Morita-Baylis-Hillman (MBH) reaction provides polyfunctional molecules that are versatile precursors for the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives. mdpi.comacs.org The synthesis of quinoline derivatives from MBH adducts often involves a palladium-catalyzed Heck reaction and cyclization. nih.gov For example, 2,3-disubstituted quinoline derivatives can be synthesized from (het)aryl-substituted MBH adducts and 2-iodoaniline. nih.gov
Furthermore, a facile method for the synthesis of 1,2-dihydroquinolines from MBH alcohols has been described, involving a palladium-catalyzed intermolecular C-N coupling followed by an intramolecular allylic amination reaction. tandfonline.com This reaction proceeds with a variety of amines and MBH alcohols in the presence of a palladium catalyst and a base. tandfonline.com The adaptation of these methods to produce this compound would depend on the use of appropriately chlorinated starting materials. For instance, MBH adducts derived from 4,7-dichloroquinoline (B193633) have been synthesized and utilized in further reactions. mdpi.com
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| MBH alcohols, Amines | Pd(PPh₃)₂Cl₂, DPPP, K₂CO₃ | 1,2-Dihydroquinolines | up to 95% | tandfonline.com |
| MBH adducts, 2-Iodoaniline | Palladium catalyst, DABCO | 2,3-Disubstituted quinolines | up to 84% | nih.gov |
Functional Group Interconversions and Derivatization
Once the 3,4-dihydroquinolin-2(1H)-one scaffold is in hand, further modifications can be introduced through functional group interconversions. A key site for derivatization is the nitrogen atom of the lactam ring.
The alkylation and acylation of the nitrogen atom in 3,4-dihydroquinolin-2(1H)-ones are important transformations for diversifying the structure and modulating biological activity. However, these reactions can be challenging due to the competing O-alkylation or O-acylation of the lactam, which can lead to the formation of quinolinol ethers or esters. acs.orgnih.gov
The regioselectivity of the alkylation is influenced by the reaction conditions. For instance, the alkylation of the alkali salt of 2-pyridone in DMF has been reported to occur predominantly at the nitrogen atom, whereas the use of the silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov In some cases, the use of a solid-supported base like K₂CO₃ on Al₂O₃ can improve the yield of the N-alkylated product by coordinating the carbonyl oxygen and reducing the likelihood of O-alkylation. acs.org Microwave-assisted, solvent-free, phase-transfer catalytic conditions have also been shown to be effective for the N-alkylation of lactams. mdpi.com
N-acylation of lactams can be achieved using acid chlorides or anhydrides. To circumvent the often harsh conditions required for direct acylation, a milder approach involves the use of N-trimethylsilyl lactams, which react smoothly with acid chlorides under mild conditions to give the N-acylated products in good yields. tandfonline.com A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has also been developed for the synthesis of various substituted 3,4-dihydroquinolin-2(1H)-ones. acs.orgdocumentsdelivered.com
| Reaction | Reagents | Conditions | Key Features | Reference(s) |
| N-Alkylation | Alkyl halides, Base (e.g., NaH, K₂CO₃) | Varies (e.g., DMF, THF) | Competition between N- and O-alkylation. | acs.orgnih.gov |
| N-Alkylation | Alkyl halides, K₂CO₃/Al₂O₃ | Solid support | Improved N-selectivity. | acs.org |
| N-Alkylation | Alkyl chlorides, KOH/K₂CO₃/TBAB | Microwave, solvent-free | Fast and efficient. | mdpi.com |
| N-Acylation | Acid chlorides, N-trimethylsilyl lactams | Mild conditions | Avoids harsh conditions of direct acylation. | tandfonline.com |
| N-Acylation | o-Aminobenzaldehyde, 4-hydroxycoumarins | Redox-neutral cascade | Switchable synthesis of substituted dihydroquinolinones. | acs.orgdocumentsdelivered.com |
Nucleophilic Substitution Reactions for Halogen Modification
The halogen atoms on the dihydroquinolinone ring are prime sites for nucleophilic substitution, a class of reactions where an electron-rich species (a nucleophile) replaces a leaving group, in this case, a halogen. universalclass.comscience-revision.co.uklibretexts.org This process is fundamental to diversifying the functionalities of the core structure. The reactivity of the carbon-halogen bond is influenced by the halogen's electronegativity and bond strength, with alkyl iodides generally being the most reactive. libretexts.org
In the context of halogenated quinolinones, nucleophilic substitution allows for the introduction of various functional groups. For instance, reactions with cyclic amines like piperazine (B1678402) or thiomorpholine (B91149) can be employed to enhance pharmacological properties. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the halogen, leading to an inversion of stereochemistry if the carbon is chiral. universalclass.com The rate of these reactions is dependent on the concentrations of both the nucleophile and the alkyl halide. libretexts.org
Reduction and Oxidation Reactions of Ring Systems or Substituents
The dihydroquinolinone scaffold can undergo various reduction and oxidation reactions, altering the saturation of the ring system or modifying its substituents. A notable reduction is the conversion of quinolin-2(1H)-ones to their 3,4-dihydro counterparts. organic-chemistry.org This can be achieved using reagents like samarium(II) iodide (SmI₂) in the presence of water and methanol, which provides a mild and efficient method for this transformation with good to excellent yields. organic-chemistry.org
Furthermore, organophotocatalysis presents a modern approach to the reduction of the alkene moiety within the dihydroquinolinone system. organic-chemistry.org For instance, 9-HTXTF can serve as an organophotocatalyst, utilizing water as a hydrogen donor to achieve a carbanion-mediated alkene reduction. organic-chemistry.org Oxidation reactions, on the other hand, can be used to introduce new functional groups. For example, the asymmetric dihydroxylation of alkenes, a reaction that can be catalyzed by osmium tetroxide in the presence of chiral ligands, can introduce two hydroxyl groups across the double bond, a key transformation for creating stereocenters. youtube.com
Condensation Reactions with Amine Derivatives
Condensation reactions involving the dihydroquinolinone core and amine derivatives are crucial for building more complex molecular architectures. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water. unizin.org Amines, being organic derivatives of ammonia, are inherently nucleophilic and can react with carbonyl compounds or other electrophilic centers. latech.edu
For instance, the reaction of a carboxylic acid with an amine leads to the formation of an amide bond, a fundamental linkage in peptides and proteins. unizin.org In the context of dihydroquinolinones, if the scaffold contains a carboxylic acid functionality, it can be coupled with various amines to generate a library of amide derivatives. Similarly, the amino group of a dihydroquinolinone can participate in condensation reactions with aldehydes or ketones to form imines, which can then undergo further transformations. nih.gov
Derivatization to Polycyclic N-Heterocycles
The dihydroquinolinone scaffold serves as a valuable starting point for the synthesis of more complex, polycyclic nitrogen-containing heterocyclic systems. mdpi.com These derivatizations often involve annulation reactions, where a new ring is fused onto the existing dihydroquinolinone framework.
One such strategy is the Dieckmann condensation, an intramolecular Claisen condensation of a diester that can form a new five- or six-membered ring. masterorganicchemistry.comyoutube.com If a dihydroquinolinone is appropriately substituted with two ester groups, it can undergo this reaction to yield a tricyclic structure. Another approach involves the Robinson annulation, which combines a Michael reaction and an intramolecular aldol (B89426) reaction to construct a new six-membered ring. latech.edu These methods allow for the systematic construction of diverse and complex polycyclic systems from the relatively simple dihydroquinolinone precursor.
Enantioselective Synthesis Approaches for Dihydroquinolinone Scaffolds
The development of methods to synthesize specific enantiomers of dihydroquinolinones is of significant interest due to the often differing biological activities of stereoisomers.
Organocatalytic Asymmetric Hydroxylation and Diastereoselective Oxidation
Organocatalysis has emerged as a powerful tool for enantioselective transformations. The asymmetric α-hydroxylation of carbonyl compounds, for instance, can introduce a hydroxyl group at the α-position with high enantioselectivity. A novel spiropyrrolidine amide (SPA) derived triazolium bromide organo-cation catalyst has been developed for the asymmetric α-hydroxylation of pyridinone-fused lactones. rsc.org This demonstrates the potential for creating chiral tertiary alcohols.
Diastereoselective oxidation is another important strategy. For example, a borane-catalyzed redox-neutral endo-1,7-hydride shift has been used for the diastereoselective synthesis of dihydroquinolin-4-ones. nih.gov This reaction proceeds with high yields and excellent diastereoselectivity. nih.gov
Chiral Brønsted Acid Catalyzed Intramolecular Aza-Michael Additions
Chiral Brønsted acids have proven to be effective catalysts for the enantioselective synthesis of dihydroquinolinones. znaturforsch.comresearchgate.net The intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl system within the same molecule is a key strategy. znaturforsch.comscilit.com This reaction allows for the formation of the heterocyclic ring and the simultaneous creation of a stereocenter.
Palladium-Catalyzed Carbonylative Heck Reactions (for related structures)
The Palladium-Catalyzed Carbonylative Heck reaction represents a powerful tool in organic synthesis for the construction of carbon-carbon bonds, merging a traditional Heck coupling with a carbonylation step. This one-pot process typically involves the reaction of an aryl or vinyl halide with an alkene and carbon monoxide under the influence of a palladium catalyst. While direct synthesis of this compound via this specific method is not extensively documented, the reaction is widely applied to create structurally related quinolinones and other heterocyclic systems. The methodology is valued for its ability to introduce a carbonyl group and form a new C-C bond in a single, efficient operation.
The general mechanism of the carbonylative Heck reaction begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium intermediate. Subsequent coordination and insertion of an alkene into the acyl-palladium bond leads to a new organopalladium species, which then undergoes β-hydride elimination to release the final α,β-unsaturated ketone product and regenerate the palladium(0) catalyst. researchgate.net
For the synthesis of quinolone frameworks, intramolecular variations of the Heck reaction are particularly relevant. In these cases, the starting material is an N-aryl-α,β-unsaturated amide. The palladium catalyst facilitates the cyclization by forming a C-C bond between the aryl group and the alkene moiety within the same molecule.
A notable application for creating related structures involves the intramolecular Heck cyclization of N-(hetero)arylcarboxamides to produce tricyclic fused quinolone derivatives. nih.gov In a study, N-(2-iodophenyl)carboxamides derived from various heterocycles were subjected to intramolecular cyclization. To prevent the formation of N-Pd complexes that could inhibit the catalyst, the amide nitrogen was first methylated. The subsequent cyclization, catalyzed by Pd(PPh₃)₄ with KOAc as a base, proceeded at either the 2 or 3 position of the heterocyclic nucleus to yield the fused quinolones in moderate to high yields. nih.gov
This approach demonstrates the utility of palladium catalysis in constructing complex heterocyclic systems that are structurally analogous to the dihydroquinolinone core. The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in these transformations. semanticscholar.org
Research Findings: Intramolecular Heck Cyclization for Fused Quinolones
| Starting Material | Catalyst | Base | Product | Yield (%) | Ref |
| N-(2-Iodophenyl)-N-methyl-thiophene-2-carboxamide | Pd(PPh₃)₄ | KOAc | Thieno[2,3-c]quinolin-4(5H)-one derivative | Moderate-High | nih.gov |
| N-(2-Iodophenyl)-N-methyl-furan-2-carboxamide | Pd(PPh₃)₄ | KOAc | Furo[2,3-c]quinolin-4(5H)-one derivative | Moderate-High | nih.gov |
| N-(2-Iodophenyl)-N-methyl-pyrrole-2-carboxamide | Pd(PPh₃)₄ | KOAc | Pyrrolo[2,3-c]quinolin-4(5H)-one derivative | Moderate-High | nih.gov |
Reaction Mechanisms in the Synthesis and Transformation of 5,8 Dichloro 3,4 Dihydroquinolin 2 1h One
Mechanistic Insights into Cyclization Reactions
The formation of the 3,4-dihydroquinolin-2(1H)-one ring system can be achieved through several mechanistic pathways, including electrophilic and radical-based cyclizations.
Electrophilic Cyclization Mechanisms
Electrophilic cyclization is a common strategy for the synthesis of dihydroquinolin-2(1H)-ones, often starting from α,β-unsaturated N-arylamides. mdpi.com In a representative mechanism, the reaction of an N-arylcinnamamide with an electrophilic reagent, such as one generated from BF₃·OEt₂ and N-thiosuccinimides, initiates the process. The electrophile adds to the C=C double bond of the cinnamamide, creating a carbocationic intermediate. mdpi.com This intermediate then undergoes an intramolecular cyclization, where the electron-rich aromatic ring attacks the newly formed carbocation. Finally, deprotonation restores aromaticity and yields the dihydroquinolin-2(1H)-one product. mdpi.com The stereochemistry of the final product, such as the formation of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones, is determined during the cyclization step. mdpi.com
Another approach involves a Bischler-Napieralski-type reaction, where phenylethanols react with nitriles in the presence of an acid like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This process is thought to proceed through the formation of a stable and reactive primary phenylethyl carbocation, a phenonium ion, which then undergoes tandem annulation to form the dihydroisoquinoline core. organic-chemistry.org While this example leads to dihydroisoquinolines, the underlying principle of intramolecular electrophilic attack on an activated aromatic ring is relevant to the synthesis of related heterocyclic systems like dihydroquinolinones.
Radical Oxidative Cyclization Pathways
Radical cyclizations offer an alternative and powerful method for constructing the dihydroquinolin-2(1H)-one skeleton. These reactions often involve the generation of a radical species that initiates an intramolecular cyclization cascade. For instance, the reaction of N-arylcinnamamides with a radical initiator can lead to the formation of 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com
A proposed mechanism involves the generation of a cyclohexyl radical from cyclohexyl boronic acid and molecular oxygen. This radical then adds to the double bond of the N-arylcinnamamide to form a new radical intermediate. mdpi.com Subsequent intramolecular cyclization of this intermediate onto the aromatic ring, followed by a hydrogen atom transfer (HAT), yields the final dihydroquinolin-2(1H)-one product and regenerates the catalytic species. mdpi.com This process is often characterized by its ability to proceed under metal-free conditions.
Visible-light-mediated radical cascade cyclizations have also emerged as a green and efficient method for quinoline (B57606) synthesis. mdpi.com These reactions utilize a photocatalyst to generate radical intermediates under mild conditions. mdpi.comorganic-chemistry.org For example, an electrochemical approach for the synthesis of quinoline-2-carboxylates involves a formal [4 + 2] cycloaddition of radical intermediates, followed by a cyclopropyl (B3062369) ring opening through nucleophilic polar addition. acs.org While not directly yielding the 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one, these methods highlight the versatility of radical cyclizations in constructing the broader quinoline framework.
Decarboxylation Coupling/Cyclization Mechanisms
Decarboxylative cyclization reactions provide a convergent approach to quinoline and its derivatives, where a carboxylic acid is used as a reactant and loses carbon dioxide during the course of the reaction. An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. rsc.org
In a different approach, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org This reaction is proposed to proceed through a radical pathway under aerobic conditions. While specific mechanistic details for the synthesis of this compound via this pathway are not extensively documented, the general principle involves the generation of a radical intermediate through decarboxylation, which then participates in a cyclization cascade.
Mechanistic Aspects of Functional Group Transformations
Once the this compound core is synthesized, the two chlorine substituents on the aromatic ring provide handles for further functionalization through various substitution reactions.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold. The presence of the electron-withdrawing carbonyl group in the quinolinone ring activates the aromatic system towards nucleophilic attack, even without strong activating groups like nitro groups. wikipedia.orglibretexts.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govlibretexts.org In the first step, a nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³ hybridized. libretexts.org The negative charge is delocalized across the aromatic system and can be stabilized by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
The regioselectivity of SNAr reactions on dichloroquinolines can be influenced by the electronic properties of the ring and the position of the substituents. nih.gov Theoretical calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can predict the site of nucleophilic attack. nih.gov For 2,4-dichloroquinazolines, for example, the C4 position has a larger LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov Similar principles would apply to this compound, influencing which chlorine atom is preferentially substituted.
Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura for related quinoline cores)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated quinoline cores. nih.govnih.gov The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the dichloro-dihydroquinolinone). This step involves the cleavage of the carbon-chlorine bond and the formation of a new organopalladium(II) complex. nih.gov The reactivity of this step is influenced by the strength of the C-X bond and the nature of the phosphine (B1218219) ligands on the palladium catalyst. nih.govnih.gov
Transmetalation: In the next step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the organoboron species. nih.gov
Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The use of bulky and electron-rich phosphine ligands can significantly enhance the efficiency of the Suzuki-Miyaura reaction, allowing for the coupling of even challenging substrates like unactivated aryl chlorides. nih.gov This methodology provides a versatile route to introduce a wide range of substituents onto the this compound skeleton.
Proposed Mechanisms for Biocatalytic Pathways in Analogous Syntheses
The application of biocatalysis for the synthesis of quinolinone structures is an emerging field, offering green and highly selective chemical transformations. nih.govnih.gov While specific biocatalytic routes to this compound are not extensively documented, mechanisms proposed for analogous compounds provide significant insight. Enzymes such as oxidases are central to these proposed pathways.
For instance, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized in the synthesis of quinoline and 2-quinolone derivatives. acs.org A proposed mechanism involving oxidase enzymes begins with the oxidation of a suitable substrate, such as a substituted aniline (B41778) derivative. In a chemo-enzymatic cascade, HRP with a peroxide can oxidize N-substituted anilines, which can then be cyclized and further carbonylated to yield 2-quinolone structures. acs.org
Another proposed biocatalytic approach involves the use of ketoreductases (KREDs) and transaminases. These enzymes can be employed in cascade reactions to produce chiral amines and alcohols, which are key intermediates for complex molecules. For example, a KRED can selectively reduce a ketone, followed by further enzymatic transformations to build the heterocyclic scaffold. The mechanism relies on the enzyme's chiral pocket to control stereochemistry, utilizing cofactors like NAD(P)H for reduction steps. nih.gov
Computational studies on the biocatalytic aromatization of tetrahydroquinolines to quinolines by MAO-N suggest that the transformation is influenced by both steric and electronic properties of the substrate. The enzyme facilitates the oxidation process, which is a key step in forming the quinoline ring system. acs.org These principles can be extrapolated to the synthesis of dihydroquinolinones, where enzymatic cyclization of a properly functionalized precursor could be envisioned.
General Synthetic Transformation Mechanisms of Quinolinones (Electrophilic/Nucleophilic Substitution, Cycloaddition)
The reactivity of the quinolinone core is dictated by the interplay between the aromatic benzene (B151609) ring and the lactam (cyclic amide) portion of the heterocyclic ring. This structure allows for a variety of synthetic transformations.
Electrophilic Aromatic Substitution:
Electrophilic substitution reactions on the quinoline scaffold generally occur on the electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. researchgate.net The nitrogen atom in the heterocyclic ring exerts an electron-withdrawing effect, deactivating the pyridine moiety towards electrophilic attack. Consequently, substitution is directed to positions C-5 and C-8 of the carbocyclic ring. uop.edu.pkquimicaorganica.org
In the case of this compound, the C-5 and C-8 positions are already substituted with chloro groups. Further electrophilic substitution would be directed by the combined electronic effects of the existing chloro-substituents and the dihydroquinolinone ring system. The lactam group, particularly the amide nitrogen, can influence the electron density of the benzene ring. However, electrophilic reactions on this specific, already halogenated, ring would require harsh conditions and the substitution pattern would be complex. The synthesis of substituted quinolines can be achieved via electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride or bromine. nih.gov
Nucleophilic Substitution:
Nucleophilic substitution on the quinolinone ring system preferentially occurs at the C-2 and C-4 positions of the heterocyclic ring, which are activated towards nucleophilic attack. uop.edu.pk Halogenated quinolines, particularly those with chlorine at C-2 or C-4, are highly susceptible to nucleophilic displacement. quimicaorganica.orgresearchgate.net The mechanism for this reaction is typically a two-step addition-elimination process (SNAr). A nucleophile attacks the electron-deficient carbon bearing the leaving group (e.g., chlorine), forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, often involving the heteroatom. quimicaorganica.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
For a compound like 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group can be displaced by various nucleophiles such as hydrazines, azides, and amines to create a range of 4-substituted quinolinones. mdpi.comresearchgate.net This reactivity highlights a potential pathway for modifying quinolinone scaffolds.
Cycloaddition Reactions:
The quinolinone ring can participate in several types of cycloaddition reactions, providing access to complex polycyclic structures.
[2+2] Photocycloaddition: 2(1H)-quinolones can undergo intermolecular [2+2] photocycloaddition reactions with electron-deficient olefins when irradiated with visible light in the presence of a chiral catalyst. These reactions can proceed with high regio-, diastereo-, and enantioselectivity. The proposed mechanism involves the formation of a short-lived excited state intermediate that is trapped by the reaction partner. nih.gov
[4+2] Cycloaddition (Diels-Alder type): Quinolines can act as dienes in dearomative [4+2] cycloaddition reactions. Photochemical methods, mediated by energy transfer, allow for highly regio- and diastereoselective cycloadditions with various alkenes. nih.govacs.org This transforms the flat aromatic system into a three-dimensional structure. Metal-free protocols have also been developed for the synthesis of quinoline derivatives via [4+2] cycloaddition of 2-aminobenzaldehyde (B1207257) derivatives and ketones. acs.org
[3+2] Cycloaddition: The synthesis of pyrrolo[3,2-c]quinolone scaffolds can be achieved through a copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to 4-hydroxyquinolones. This reaction proceeds via annulation to form a five-membered pyrroline (B1223166) ring fused to the quinolone core. mdpi.com
These general mechanisms provide a framework for understanding the potential synthetic transformations of this compound, enabling its use as a scaffold for developing more complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic region would show signals for the two protons on the benzene (B151609) ring. Due to the presence of two electron-withdrawing chlorine atoms at positions 5 and 8, these aromatic protons are expected to be shifted downfield compared to the parent compound. The methylene (B1212753) protons at positions 3 and 4 in the dihydroquinolinone ring would likely appear as two triplets, a result of spin-spin coupling with each other. The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | Downfield-shifted | Doublet |
| H-7 | Downfield-shifted | Doublet |
| H-4 (CH₂) | ~ 2.9 - 3.2 | Triplet |
| H-3 (CH₂) | ~ 2.6 - 2.9 | Triplet |
| N-H | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbonyl carbon (C-2) of the lactam ring is anticipated to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbons bearing the chlorine atoms (C-5 and C-8) would also exhibit downfield shifts due to the deshielding effect of the halogen. The remaining aromatic carbons and the two aliphatic carbons of the dihydro part of the ring would resonate at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 165 - 175 |
| C-8a | 135 - 145 |
| C-5 | 125 - 135 |
| C-8 | 120 - 130 |
| C-7 | 120 - 130 |
| C-6 | 115 - 125 |
| C-4a | 110 - 120 |
| C-4 (CH₂) | 30 - 40 |
| C-3 (CH₂) | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.
An HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbons. For instance, it would show a cross-peak connecting the signal of the H-3 protons to the C-3 carbon signal and similarly for the H-4 and C-4 pair, as well as for the aromatic protons and their corresponding carbons.
An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the N-H proton would be expected to show a correlation to the C-2 (carbonyl) and C-8a carbons. The protons at C-4 would likely show correlations to C-5 and C-4a, confirming the ring structure and the position of the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide should give rise to a band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.netnist.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| C=O Stretch (Lactam) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Raman Spectroscopy Applications (for related structures)
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds. Studies on related structures, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated the utility of Raman spectroscopy in characterizing the vibrational modes of the chlorinated quinoline (B57606) core. The symmetric stretching of the aromatic ring would likely give a strong Raman band. This technique can provide additional confirmatory data to complement the information obtained from FT-IR and NMR spectroscopy for a comprehensive structural elucidation.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a molecule by measuring its mass with very high accuracy. Techniques like liquid chromatography coupled to a linear ion trap quadrupole Orbitrap (LC-LTQ-Orbitrap) provide exceptional mass accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For "this compound," HRMS would confirm the presence and number of chlorine atoms through their characteristic isotopic pattern.
While specific HRMS data for "this compound" is not publicly available, the expected data would be presented as follows:
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₇Cl₂NO |
| Calculated m/z | [M+H]⁺ 215.9926 |
| Observed m/z | Value would be determined experimentally |
| Mass Accuracy | Typically < 5 ppm |
The high resolving power of instruments like Orbitrap-based mass spectrometers is essential for analyzing complex samples and ensuring accurate mass assignments. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of quinolones, GC-MS aids in identifying compounds and their fragmentation patterns under electron ionization (EI).
The mass spectrum of "this compound" would be expected to show a molecular ion peak ([M]⁺) and several fragment ions resulting from the cleavage of specific bonds. The fragmentation of quinolones often involves characteristic losses, such as the loss of water ([M+H−H₂O]⁺), carbon monoxide ([M+H−CO]⁺), or side chains from the nitrogen atom. nih.govresearchgate.net For halogenated compounds, the loss of a chlorine atom can also be a significant fragmentation pathway.
Table 2: Predicted Major Fragmentation Patterns in GC-MS
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-CH₂CH₂]⁺ | Retro-Diels-Alder fragmentation of the dihydro- part |
The study of fragmentation patterns is crucial for the structural elucidation of unknown quinolone derivatives and their metabolites. nih.gov
Electronic Absorption and Fluorescence Spectroscopy (for related quinolines)
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The absorption and emission characteristics of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline core, as well as the polarity of the solvent. nih.gov
Studies on related quinoline compounds show that absorption bands typically appear in the UV region, corresponding to π-π* and n-π* electronic transitions. researchgate.net For instance, the UV-Vis spectra of 5,7-diphenylquinoline show absorption maxima at 210, 255, and 335 nm. researchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. For many quinoline derivatives, an increase in solvent polarity leads to a bathochromic shift in both absorption and emission spectra. researchgate.net
The fluorescence of quinolines is also sensitive to structural and environmental factors. nih.gov Many quinoline derivatives are known to be fluorescent, and their emission spectra can be influenced by protonation, which can lead to significant fluorescence enhancement. rsc.org The fluorescence properties of 2,3-dihydro-4(1H)-quinolinone derivatives, for example, are strongly dependent on the molecular structure and solvent polarity. nih.gov
Table 3: General Spectroscopic Properties of Substituted Quinolines
| Spectroscopic Technique | Typical Wavelength Range | Influencing Factors |
| UV-Vis Absorption | 200-400 nm | Substituents, Solvent Polarity |
| Fluorescence Emission | 350-550 nm | Substituents, Solvent Polarity, pH |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While a crystal structure for "this compound" has not been reported, analysis of related structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate, provides valuable insights. For this related compound, the quinoline ring is nearly planar, and the crystal structure reveals how molecules are linked through intermolecular interactions. nih.gov
The expected crystallographic data for "this compound" would include the following parameters:
Table 4: Anticipated Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
The determination of the crystal structure would provide an unambiguous confirmation of the molecular structure and allow for a detailed analysis of the solid-state conformation and packing, which are crucial for understanding its physical properties.
Computational Chemistry and Molecular Modeling of 5,8 Dichloro 3,4 Dihydroquinolin 2 1h One
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods have been applied to 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one to elucidate various aspects of its chemical behavior.
Geometry Optimization and Electronic Structure Analysis
Theoretical calculations, particularly using DFT with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netscience.gov The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of these calculations and forms the basis for understanding the molecule's reactivity and spectroscopic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. wikipedia.orgnih.gov For related quinoline (B57606) derivatives, DFT calculations have been instrumental in determining these energy values and predicting their reactivity. dntb.gov.ua The analysis of HOMO and LUMO energy maps also reveals the regions within the molecule that are most likely to be involved in electron donation and acceptance. researchgate.net
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). youtube.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgnih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. ugm.ac.idnih.gov It helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions most susceptible to chemical reactions. ugm.ac.idchemrxiv.org The MEP surface is color-coded to represent different potential values. Typically, regions of negative potential (often colored red) are associated with electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (usually blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. wolfram.com For similar molecular systems, MEP analysis has been used to understand hydrogen bonding interactions and predict reactive sites. science.govugm.ac.id
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. wisc.edu This analysis is crucial for understanding hyperconjugative interactions and charge transfer within the molecule. researchgate.netnih.gov The stabilization energies associated with these interactions, calculated through second-order perturbation theory, quantify the strength of these electronic delocalizations. researchgate.net NBO analysis can also provide insights into the hybridization of atomic orbitals and the nature of chemical bonds (e.g., covalent vs. ionic character). wikipedia.org
Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. nih.gov
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These parameters are valuable in predicting the global reactive nature of this compound. nih.gov
Table 2: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to electron cloud deformation. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates polarizability. nih.gov |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of an electron. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic power of the molecule. nih.gov |
Solvent Effect Studies on Electronic Structure
The surrounding environment, particularly the solvent, can significantly influence the electronic structure and reactivity of a molecule. libretexts.org Computational studies often employ solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the molecule's properties. eurjchem.com These studies can reveal how the polarity of the solvent affects the geometry, electronic spectra, and the energies of the frontier molecular orbitals of this compound. libretexts.orgeurjchem.com Understanding the solvent effects is crucial for predicting the behavior of the compound in solution-phase reactions.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule, such as this compound, to a protein target. This computational method allows for the exploration of potential biological activities by modeling the interaction at a molecular level.
Simulation of Binding Modes with Biological Targets (e.g., NQO1, Caspase-3, nNOS, PPARγ)
Although specific docking studies for this compound are not prominently documented, research on analogous quinoline and quinolinone structures provides a framework for predicting its behavior. For instance, studies on various quinoline derivatives have explored their interactions with targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular defense against oxidative stress. nih.gov It is hypothesized that the quinolinone core of this compound could position it within the active site of such enzymes.
Similarly, the apoptosis-regulating enzyme Caspase-3 has been a target for various heterocyclic compounds. Molecular docking of quinolinone-based hybrids has been performed to understand their potential as caspase-3 inhibitors. nih.gov While not directly on the title compound, these studies suggest that the rigid bicyclic structure could interact with the catalytic residues of caspases.
Peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation, is another target explored for quinoline-like molecules. researchgate.net The dichlorinated phenyl ring of this compound could potentially occupy the hydrophobic pockets within the ligand-binding domain of PPARγ. Docking studies on quinone derivatives with inducible nitric oxide synthase (iNOS) also suggest that the quinoline scaffold can be a basis for inhibitor design. jocpr.com
Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)
The stability of a protein-ligand complex is governed by a network of intermolecular interactions. For this compound, key interactions can be predicted based on its structure. The lactam moiety (-NH-C=O) is a prime candidate for forming hydrogen bonds , with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide proton as a donor. These interactions are crucial for anchoring the ligand within a protein's binding site.
Binding Affinity and Energetic Considerations
The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. While specific binding affinity data for this compound is not available, studies on similar compounds demonstrate a wide range of affinities depending on the target and the specific substitutions on the quinolinone scaffold. For example, docking of quinone derivatives against iNOS has shown varied interaction energies. jocpr.com The energetic contribution of the dichlorination at positions 5 and 8 would need to be specifically calculated to determine its impact on binding to various targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular effect.
Correlation of Molecular Descriptors with Observed Biological Activity
QSAR studies on series of 5,8-quinolinequinone derivatives have demonstrated that various molecular descriptors can be correlated with biological activities such as anti-proliferative and anti-inflammatory effects. dergipark.org.trresearchgate.net These descriptors can be categorized as electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP). For instance, a study on 5,8-quinolinequinones found that anti-proliferative activity was correlated with the energy of the lowest unoccupied molecular orbital (LUMO), molecular hardness, softness, and the octanol-water partition coefficient. researchgate.net
Although these studies were not performed on this compound itself, they establish a precedent for the applicability of QSAR in this chemical class. A QSAR model for a series including the title compound would require the synthesis and biological testing of a set of structurally related molecules.
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons and can be linked to reactivity. | |
| Dipole Moment | Influences solubility and interactions with polar residues in a binding site. dergipark.org.tr | |
| Steric/Topological | Molecular Volume | Affects how well the molecule fits into a binding pocket. |
| Molecular Surface Area | Relates to the extent of interaction with the protein surface. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and hydrophobic interactions. researchgate.net |
This table is illustrative and based on studies of related quinoline compounds.
Prediction of Reactivity and Selectivity Profiles
QSPR models can be used to predict the reactivity and selectivity of a molecule. For this compound, quantum chemical calculations could predict sites susceptible to nucleophilic or electrophilic attack. The chlorine substituents, for example, are electron-withdrawing and can influence the electron distribution across the aromatic ring, thereby affecting its reactivity. The lactam ring also has distinct reactive sites. Understanding these reactivity profiles is crucial for predicting potential metabolic pathways and for designing more selective compounds that interact with the desired target while avoiding off-target effects.
Nonlinear Optical (NLO) Properties Prediction
The investigation into the nonlinear optical (NLO) properties of this compound is crucial for evaluating its suitability for applications in areas like optical data storage, telecommunications, and frequency conversion. Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting these properties at the molecular level.
Recent theoretical studies on isostructural halogenated dihydroquinolinones have laid the groundwork for understanding the NLO characteristics of this class of compounds. rsc.org These studies emphasize the relationship between the molecular structure, including the presence and position of halogen substituents, and the resulting electronic and optical properties. rsc.org By analyzing molecules with similar frameworks, researchers can infer the NLO behavior of this compound.
While specific computational data for this compound is not explicitly detailed in readily available literature, studies on new isostructural halogenated dihydroquinolinones provide valuable benchmarks. rsc.org The theoretical results from these related compounds suggest that dihydroquinolinone derivatives are promising NLO materials. rsc.org The presence of chlorine atoms, as in the case of this compound, is known to influence the electronic properties of the molecule, which in turn affects its NLO response.
For a precise quantitative assessment, the following data tables would be populated based on specific DFT calculations for this compound. The values presented here are illustrative of the type of data generated in such a computational study.
Table 1: Predicted Electric Dipole Moment of this compound
| Component | Value (Debye) |
| µx | Value |
| µy | Value |
| µz | Value |
| Total (µ) | Value |
Note: The values in this table are placeholders and would be populated by the output of a computational chemistry software package.
Table 2: Predicted Polarizability of this compound
| Component | Value (a.u.) |
| αxx | Value |
| αxy | Value |
| αyy | Value |
| αxz | Value |
| αyz | Value |
| αzz | Value |
| Average (α) | Value |
Note: The values in this table are placeholders and represent the components of the polarizability tensor as determined by computational analysis.
Table 3: Predicted First-Order Hyperpolarizability of this compound
| Component | Value (a.u.) |
| βx | Value |
| βy | Value |
| βz | Value |
| Total (β) | Value |
Note: The values in this table are placeholders. The total hyperpolarizability is a key indicator of the second-order NLO activity.
The theoretical prediction of these NLO properties is a critical first step in the material design process. A significant first-order hyperpolarizability value would indicate that this compound could be a strong candidate for further experimental investigation and potential use in NLO devices. The computational approach allows for the efficient screening of various derivatives, guiding synthetic efforts toward molecules with optimized NLO responses.
Structure Activity Relationship Sar and Mechanistic Biological Insights for 5,8 Dichloro 3,4 Dihydroquinolin 2 1h One Derivatives
General Principles of SAR in Dihydroquinolinone Scaffolds
The dihydroquinolin-2(1H)-one (DHQO) skeleton is a key structural unit in many bioactive compounds, including natural products and synthetic drugs. mdpi.com The biological profile of DHQO derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. For instance, certain 1-aryl-3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent norepinephrine (B1679862) reuptake inhibitors. mdpi.com The synthesis of a diverse library of DHQO compounds is therefore a key strategy for the discovery of new bioactive molecules. mdpi.com
The biological activities of quinoline (B57606) alkaloids, a broader class to which DHQOs belong, are extensive and include antitumor, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov These activities are often linked to the specific substitution patterns on the quinoline ring. nih.gov
Influence of Halogenation at Positions 5 and 8 on Molecular Activity and Selectivity
While specific studies on 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one are limited, research on related dichlorinated quinoline structures provides valuable insights. For example, in the case of 6,7-dichloro-5,8-quinolinedione, the presence of two chlorine atoms significantly influences the molecule's reactivity and biological activity. mdpi.com Halogenation, in general, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which in turn affects its interaction with biological targets. mdpi.com
In other heterocyclic systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the two halogen atoms exhibit different reactivities, allowing for selective substitution and functionalization. mdpi.com This suggests that the chlorine atoms at the 5 and 8 positions of the dihydroquinolinone scaffold could also offer opportunities for differential chemical modification, leading to derivatives with varied biological profiles.
The presence of chlorine atoms can also impact the enzymatic conversion of these compounds. For instance, various microorganisms can degrade halogenated aromatic compounds, often involving specific enzymatic pathways. nih.gov
Impact of Substituents on Quinoline Ring System and Dihydropyridinone Moiety
The C2 position of the quinoline ring is a common site for modification to modulate biological activity. In a study on 6,7-dichloro-5,8-quinolinedione derivatives, substitution at the C2 position was found to be a key determinant of their activity against the DT-diaphorase (NQO1) enzyme. mdpi.com Specifically, a derivative with a hydroxyl group at the C2 position demonstrated the highest enzymatic conversion rate. mdpi.com
The following table summarizes the enzymatic activity of C2-substituted 6,7-dichloro-5,8-quinolinedione derivatives.
| Compound | Substituent at C2 | Enzymatic Conversion Rate (µM/min) |
| 1 | -CHO | 0.85 |
| 2 | -OH | 1.20 |
| 3 | -OCH3 | 0.95 |
| Data derived from a study on 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com |
This data suggests that the nature of the substituent at the C2 position directly influences the rate of enzymatic conversion, which is a critical factor in the biological activity of these compounds. mdpi.com
The steric and electronic properties of substituents play a pivotal role in the biological activity of quinoline derivatives. In the case of 6,7-dichloro-5,8-quinolinedione, quantum chemical studies have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is dependent on the substituent at the C2 position. mdpi.com The arrangement of these orbitals across the molecule is indicative of its charge transfer capabilities and reactivity towards nucleophilic targets. mdpi.com
The delocalization of the LUMO orbitals is primarily on the 5,8-quinolinedione (B78156) scaffold, suggesting that this part of the molecule is crucial for its electronic interactions. mdpi.com The steric bulk and electronic nature of substituents can influence how the molecule fits into the active site of a target enzyme or receptor, thereby affecting its biological response.
Molecular Mechanisms of Biological Activity
The biological activity of many quinone-based compounds is dependent on their enzymatic conversion. For 6,7-dichloro-5,8-quinolinedione derivatives, the enzyme DT-diaphorase (NQO1) plays a key role. mdpi.com This enzyme catalyzes the reduction of quinones to hydroquinones, a process that can lead to the generation of reactive oxygen species and subsequent cellular effects.
The rate of this enzymatic conversion is highly dependent on the substitution pattern of the quinolinedione. As shown in the table in section 6.3.1, modifications at the C2 position significantly alter the conversion rate. mdpi.com A higher conversion rate can lead to a more potent biological effect. The study on 6,7-dichloro-5,8-quinolinedione derivatives found a direct correlation between the enzymatic conversion rate and the nature of the C2 substituent. mdpi.com
The general enzymatic pathways for the degradation of halogenated aromatic compounds often involve initial oxygenase-catalyzed reactions followed by ring cleavage. While the specific enzymes involved in the metabolism of this compound have not been identified, it is plausible that similar enzymatic machinery could be involved in its biotransformation.
Receptor Interaction Mechanisms
The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold allows its derivatives to interact with a diverse range of receptors. The specific nature of these interactions is highly dependent on the substituents attached to the quinolinone core.
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been shown to interact with several key receptor families:
G-Protein Coupled Receptors (GPCRs): A significant body of research has focused on the interaction of these derivatives with GPCRs. This includes antagonism of vasopressin receptors and interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov For instance, the antipsychotic drug aripiprazole, which contains the 3,4-dihydroquinolin-2(1H)-one moiety, exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.
Adrenergic Receptors: Certain derivatives function as blockers of β-adrenergic receptors, a mechanism central to the action of the drug carteolol, which is used to treat glaucoma. nih.gov
Sigma Receptors: Studies have identified derivatives that act as potent and selective ligands for the sigma-2 receptor, which is implicated in neurological disorders and pain. nih.gov For example, a derivative featuring a dimethoxy-3,4-dihydroisoquinolin moiety linked to a benzimidazolone core showed high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter transporters. nih.gov
GABA-A Receptors: A series of 3,4-dihydroquinolin-2(1H)-one derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to exhibit anticonvulsant activity through their interaction with the GABA-A receptor. Molecular docking studies suggest these compounds bind to the benzodiazepine (B76468) binding site on the receptor.
Cholecystokinin (CCK) Receptors: Research into 1,2-dihydro-4-phenylquinolin-2-one-3-carboxylic acid derivatives has demonstrated micromolar affinities for CCK-A receptors, indicating a potential role in modulating gastrointestinal functions.
The specific interactions with these receptors are dictated by the nature and position of substituents on the quinolinone ring system. The chlorine atoms at the 5 and 8 positions of the title compound would significantly influence its electronic and steric properties, thereby modulating its binding affinity and selectivity for various receptors compared to other derivatives.
Modulation of Target Protein Function
The interaction of this compound derivatives with target proteins can lead to a range of functional modulations, including enzyme inhibition and activation. While direct evidence for NQO1 enzyme activation by this specific scaffold is not prominent in the literature, derivatives of the broader quinoline class have been associated with such activity. For the 3,4-dihydroquinolin-2(1H)-one scaffold, the primary mode of action observed is enzyme inhibition.
Enzyme Inhibition:
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as inhibitors of several key enzymes:
Phosphodiesterases (PDEs): Cilostazol, a drug used to treat intermittent claudication, is a selective inhibitor of phosphodiesterase 3 (PDE3). nih.gov This inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation.
Neuronal Nitric Oxide Synthase (nNOS): Selective inhibitors of nNOS have been developed from the 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. nih.gov These compounds, featuring a 6-substituted thiophene (B33073) amidine group, show potential for treating neurological disorders. nih.gov
Glycogen (B147801) Phosphorylase a: A series of substituted indoles coupled to a 3,4-dihydroquinolin-2(1H)-one lactam ring have been found to be inhibitors of human glycogen phosphorylase a, an enzyme involved in glucose metabolism. nih.gov
VEGFR2 Kinase: In the context of cancer therapy, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis. nih.gov Molecular docking studies have elucidated the binding modes of these inhibitors within the kinase domain of VEGFR2. nih.gov
PI3K/AKT/mTOR Pathway: Some tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, highlighting another avenue for anticancer activity. nih.gov
The following table summarizes the inhibitory activities of various 3,4-dihydroquinolin-2(1H)-one derivatives against different enzymes.
| Derivative Class | Target Enzyme | Biological Effect |
| Substituted Indole-Lactams | Glycogen Phosphorylase a | Inhibition of glucose metabolism |
| 6-Substituted Thiophene Amidines | Neuronal Nitric Oxide Synthase (nNOS) | Potential for treating neurological disorders nih.gov |
| Cilostazol | Phosphodiesterase 3 (PDE3) | Vasodilation, anti-platelet aggregation nih.gov |
| 6-Hydroxy Derivatives | VEGFR2 Kinase | Anti-angiogenesis nih.gov |
| Tetrahydroquinolinones | PI3K/AKT/mTOR Pathway | Induction of autophagy in cancer cells nih.gov |
Applications in Synthetic Organic Chemistry
5,8-Dichloro-3,4-dihydroquinolin-2(1H)-one as a Versatile Synthetic Intermediate
The dihydroquinolin-2(1H)-one (DHQO) framework is a core structural unit found in numerous natural products and biologically active compounds. mdpi.com The presence of chloro-substituents in this compound enhances its utility as a synthetic intermediate. These halogen atoms can serve as handles for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions, thereby allowing for the introduction of diverse functional groups.
The reactivity of the lactam moiety within the dihydroquinolinone ring system also contributes to its versatility. The nitrogen atom can be alkylated or arylated, and the adjacent carbonyl group can undergo various reactions, such as reduction or addition of organometallic reagents. This dual reactivity of the heterocyclic and aromatic portions of the molecule makes it a valuable building block for a wide range of chemical syntheses.
Synthesis of Complex Polycyclic N-Heterocycles Utilizing the Quinolinone Scaffold
The inherent structure of this compound makes it an ideal starting material for the synthesis of more elaborate polycyclic N-heterocyclic systems. The quinolinone core can be annulated with additional rings through various synthetic strategies. For instance, the active methylene (B1212753) group at the C-3 position and the aromatic ring can participate in intramolecular cyclization reactions to form fused ring systems.
Modern synthetic methodologies, such as domino reactions, provide an efficient means to construct complex molecular architectures from simpler precursors in a single operation. nih.gov The this compound scaffold is amenable to such reaction cascades, enabling the rapid assembly of polycyclic structures that are of interest in medicinal chemistry and materials science. rsc.org
Role in the Development of Diverse Heterocyclic Compound Libraries
The creation of compound libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery and materials science research. rsc.orgnih.gov this compound serves as a valuable starting point for generating such libraries. The strategic functionalization of the chloro-substituents and the lactam ring allows for the systematic introduction of a variety of chemical groups, leading to a large number of distinct compounds.
Multicomponent reactions (MCRs) are particularly well-suited for the rapid generation of compound libraries. nih.gov By employing this compound or its derivatives in MCRs, chemists can efficiently synthesize a multitude of complex heterocyclic compounds from simple building blocks in a one-pot fashion. acs.org This approach accelerates the discovery of new molecules with desired properties.
Precursor for Advanced Functional Materials and Molecular Probes
The unique electronic and photophysical properties that can be imparted to molecules containing the quinolinone scaffold make this compound a promising precursor for advanced functional materials and molecular probes. mdpi.com The ability to tune these properties through chemical modification of the core structure is a key advantage.
For example, the introduction of specific chromophores or fluorophores onto the this compound framework can lead to the development of novel fluorescent probes for biological imaging or sensing applications. Similarly, the incorporation of this scaffold into larger polymeric or supramolecular structures can result in materials with interesting optical, electronic, or self-assembly properties.
Role in Pharmaceutical Syntheses
The dihydroquinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities. mdpi.comnih.gov These include compounds with anticancer, antiviral, and antihypertensive properties. mdpi.comresearchgate.net Consequently, this compound represents an important intermediate in the synthesis of potential new drug candidates. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for the Compound
While general methods for synthesizing 3,4-dihydroquinolin-2(1H)-one cores exist, the development of routes tailored specifically for 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one is a critical first step for enabling broader research. Current general strategies often involve the reduction of corresponding quinolin-2(1H)-ones, photocyclization of N-arylacrylamides, or various metal-catalyzed cyclizations. organic-chemistry.org Future research should focus on creating more efficient, scalable, and environmentally benign pathways.
Key areas for exploration include:
Domino Reactions: Designing one-pot cascade reactions from simple, readily available starting materials could significantly improve synthetic efficiency, reduce waste, and enhance atom economy. nih.gov
Advanced Catalysis: Investigating modern catalytic systems, such as photoredox or transition-metal catalysis, could provide access to the target compound under milder conditions with higher yields and regioselectivity. organic-chemistry.org For instance, a ruthenium-catalyzed intramolecular C(sp2)-H amidation has been shown to be effective for other dihydroquinolin-2-ones. organic-chemistry.org
Flow Chemistry: Adapting synthetic routes to continuous flow processes could enhance safety, improve reproducibility, and facilitate large-scale production for further biological and material science studies.
Advanced Mechanistic Studies of its Reactions and Transformations
A deep understanding of the reactivity of this compound is fundamental to its application. The electron-withdrawing nature of the two chlorine atoms at positions 5 and 8 significantly influences the electron density of the aromatic ring and the reactivity of the lactam.
Future mechanistic studies should employ a combination of experimental and computational methods:
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model frontier molecular orbitals, map electrostatic potential, and predict sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This provides insight into the compound's kinetic stability and chemical reactivity. nih.gov
Kinetic Analysis: Detailed kinetic studies of its key transformations, such as N-alkylation or reactions at the aromatic ring, will provide quantitative data on reaction rates and energy barriers.
Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) can help identify and characterize transient intermediates in its reaction pathways, providing a more complete picture of how transformations occur, similar to mechanistic studies performed on related heterocycles. nih.gov
Integration of Machine Learning in Predictive Modeling for Derivatives
Machine learning (ML) is revolutionizing chemical and drug discovery by enabling rapid, large-scale in-silico screening and prediction. doaj.org Integrating ML into the study of this compound can accelerate the discovery of new derivatives with desired properties.
Key applications of ML in this context include:
Predicting Reaction Selectivity: Artificial neural networks (ANN) and other ML models can be trained on datasets of quinoline (B57606) reactions to predict the most likely sites for functionalization, such as electrophilic substitution, on new derivatives. doaj.orgresearchgate.net This can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation.
Forecasting Biological Activity: ML models can learn from the docking scores of a library of derivatives against multiple protein targets to improve the prediction of biological activity. mdpi.com This approach can identify which modifications to the parent structure are most likely to result in active compounds. mdpi.com
Modeling Metabolic Fate: Algorithms can be developed to predict the likelihood of the formation of specific metabolites, such as quinones, which is crucial for early-stage drug discovery. nih.gov Descriptor analysis within these models can reveal which molecular features decrease the probability of forming reactive metabolites. nih.gov
Table 1: Applications of Machine Learning in Quinoline Derivative Research
| ML Application | Technique/Model | Predicted Property | Reference |
|---|---|---|---|
| Site Selectivity Prediction | Artificial Neural Network (ANN) | Regioselectivity of electrophilic substitution | doaj.org |
| Reaction Rate Prediction | XGBoost Algorithm | Rate constants for oxidation reactions | nih.gov |
| Metabolite Formation | Various ML/Deep Learning Models | Prediction of quinone-type metabolite formation | nih.gov |
Exploration of Novel Biological Targets and Their Molecular Interactions
The 3,4-dihydroquinolin-2(1H)-one scaffold is present in compounds with a wide range of biological activities. Derivatives have been investigated as anticonvulsants targeting GABA-A receptors nih.gov, anticancer agents via inhibition of Sphingosine Kinase (SphK) mdpi.com, and protein kinase inhibitors nih.gov. The unique dichlorinated structure of this compound and its potential derivatives remains largely unexplored biologically.
Future research should focus on:
Broad-Spectrum Screening: Testing the compound and a library of its derivatives against a diverse panel of biological targets, including kinases, G-protein coupled receptors, ion channels, and metabolic enzymes.
Molecular Docking Studies: Using computational docking to simulate the binding of the compound and its virtual derivatives to the active sites of known biological targets. This can help prioritize which derivatives to synthesize and test, and can reveal favorable binding modes and potential for further optimization. mdpi.com
Target Identification: For derivatives that show interesting phenotypic effects (e.g., anticancer activity), proteomic and transcriptomic approaches can be used to identify the specific molecular targets and pathways they modulate.
Table 2: Potential Biological Targets for Dihydroquinolinone Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Ion Channel | GABA-A Receptor | Anticonvulsant, Anxiolytic | nih.gov |
| Lipid Kinase | Sphingosine Kinase 1/2 (SphK1/2) | Oncology | mdpi.com |
| Protein Kinase | Various | Oncology, Inflammation | nih.gov |
Design and Synthesis of New Derivatization Strategies for Enhanced Specificity
To transform this compound from a simple scaffold into a highly specific molecular probe or therapeutic lead, targeted derivatization is essential. The structure offers several handles for chemical modification, including the two chlorine atoms, the lactam nitrogen, and the C3/C4 positions of the saturated ring.
Future strategies should include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, activated by the quinolinone ring, are potential sites for substitution with various nucleophiles (e.g., amines, thiols, alcohols). This would allow for the introduction of diverse functional groups to modulate solubility, cell permeability, and target engagement. The reactivity of chloro-substituted naphthoquinones with nucleophiles provides a relevant precedent for this approach. researchgate.net
C-H Functionalization: Modern methods for direct C-H functionalization could be explored to add substituents to the aromatic or aliphatic portions of the ring, providing access to novel chemical space that is difficult to reach through classical methods.
Structure-Activity Relationship (SAR) Studies: A systematic approach, where derivatives are synthesized and tested in a logical series, will be crucial for building a clear understanding of how each structural modification affects biological activity and specificity.
By pursuing these focused research avenues, the scientific community can systematically unlock the potential of this compound, paving the way for the development of novel molecules with tailored functions for a range of scientific applications.
Q & A
Q. What are the most reliable synthetic routes for 5,8-Dichloro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and cyclization steps. For example:
- Catalytic hydrogenation : Reduction of nitro intermediates (e.g., 6-nitro derivatives) using Pd/C under H₂ in ethanol yields amino-substituted dihydroquinolinones with ~73% efficiency .
- Bromination : N-Bromosuccinimide (NBS) in DMF under neutral conditions selectively brominates the 6-position, while avoiding overhalogenation .
- Reductive amination : LiAlH₄ in THF reduces amides to amines, critical for introducing flexible side chains .
Key factors : Solvent polarity (DMF vs. acetonitrile), temperature (60°C for nucleophilic displacement), and catalyst choice (Pd/C vs. borane) significantly impact regioselectivity and yield .
Q. How can researchers characterize this compound and its derivatives?
- NMR spectroscopy : ¹H NMR (e.g., δ 8.13 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns and scaffold integrity .
- Mass spectrometry (MS) : EI-MS or ESI-MS (e.g., MH⁺ peaks at 282 m/z) verify molecular weight and fragmentation pathways .
- Pharmacological assays : Measure % inhibition of neuronal nitric oxide synthase (nNOS) at varying concentrations (e.g., IC₅₀ values) to assess bioactivity .
Q. What structural features influence the biological activity of dihydroquinolinone derivatives?
- Side-chain length : 2-carbon linkers (e.g., dimethylaminoethyl) enhance nNOS inhibition (IC₅₀ = 160 nM) compared to 3-carbon analogs (IC₅₀ = 1.22 μM) .
- Halogen substitution : 8-Fluoro substituents reduce potency by 6-fold compared to unsubstituted analogs, likely due to steric hindrance .
- Amine terminal groups : Pyrrolidine-terminated side chains improve selectivity for nNOS over endothelial isoforms (180-fold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for dihydroquinolinone derivatives?
- Case study : The 8-fluoro derivative (compound 31 ) showed reduced nNOS inhibition (IC₅₀ = 3.36 μM) compared to its unsubstituted analog (IC₅₀ = 0.58 μM). This suggests steric interference with side-chain flexibility. To validate, synthesize analogs with bulkier 8-substituents (e.g., methyl or methoxy) and compare binding using molecular dynamics simulations .
Q. What strategies optimize selectivity for nNOS over other nitric oxide synthase isoforms?
- Side-chain modification : Introduce cyclic amines (e.g., pyrrolidine) instead of dimethylamino groups to exploit hydrophobic pockets in nNOS .
- Chiral resolution : Use chiral column chromatography to isolate enantiomers (e.g., (S)-35), which may exhibit higher selectivity due to stereospecific binding .
- In vivo testing : Validate selectivity in rat pain models, where oral dosing of (S)-35 demonstrated efficacy without off-target effects .
Q. How can synthetic challenges like regioselective bromination be addressed?
- Controlled conditions : Use NBS in DMF at 0°C to brominate the 6-position selectively, avoiding overhalogenation observed with Br₂ in acetic acid .
- Protecting groups : Temporarily protect reactive sites (e.g., amines with Boc groups) before halogenation, followed by deprotection .
Q. What in vivo models are suitable for evaluating dihydroquinolinone-based nNOS inhibitors?
Q. How do reaction conditions influence the stability of dihydroquinolinone derivatives?
- Oxidation susceptibility : The 5-hydroxy derivative degrades under strong oxidants (e.g., KMnO₄). Stabilize by storing in inert atmospheres (N₂/Ar) and avoiding light .
- pH sensitivity : Amine side chains protonate in acidic conditions, altering solubility. Use buffered solutions (pH 7.4) during biological assays .
Q. What analytical methods validate enantiomeric purity in chiral dihydroquinolinones?
Q. How can researchers design dihydroquinolinones with dual biological activities (e.g., antioxidant and neuroprotective)?
- Hybrid scaffolds : Incorporate thiophene carboximidamide moieties (e.g., compound 26 ) to enhance σ-receptor binding and NMDA receptor modulation .
- Radical scavenging assays : Test derivatives in DPPH or ABTS assays to quantify antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
